Cas no 2228640-99-9 (2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid)

2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid structure
2228640-99-9 structure
Product Name:2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid
CAS No:2228640-99-9
MF:C14H17NO2
MW:231.290283918381
CID:6097897
PubChem ID:165843415
Update Time:2025-07-26

2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid
    • 2228640-99-9
    • EN300-1792350
    • Inchi: 1S/C14H17NO2/c1-14(2,13(16)17)9-10-5-4-6-12-11(10)7-8-15(12)3/h4-8H,9H2,1-3H3,(H,16,17)
    • InChI Key: XVXKAINFHJTFIZ-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)CC1=CC=CC2=C1C=CN2C)=O

Computed Properties

  • Exact Mass: 231.125928785g/mol
  • Monoisotopic Mass: 231.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.2Ų

2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid Pricemore >>

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Additional information on 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid

Comprehensive Analysis of 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid (CAS 2228640-99-9): Properties, Applications, and Research Insights

The compound 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid (CAS 2228640-99-9) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This indole-derived carboxylic acid combines a 1-methylindole core with a dimethylpropanoic acid side chain, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its hydrogen-bonding capacity and steric effects, which influence molecular interactions in biological systems.

Recent studies highlight the growing demand for indole derivatives in medicinal chemistry, with 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid emerging as a valuable intermediate. Its CAS 2228640-99-9 identifier frequently appears in patent literature for neurological disorder treatments and metabolic modulators. The compound's lipophilicity profile (calculated LogP ~2.8) makes it particularly relevant for blood-brain barrier penetration studies, a hot topic in neurodegenerative disease research.

Synthetic approaches to 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid typically involve Friedel-Crafts alkylation of 1-methylindole followed by carboxylation reactions. Advanced purification methods like preparative HPLC ensure >98% purity for research applications. Analytical characterization via NMR spectroscopy (showing characteristic peaks at δ 7.2-7.8 ppm for aromatic protons) and high-resolution mass spectrometry confirms structural integrity.

The pharmaceutical industry shows increasing interest in this compound's potential as a GPCR modulator, particularly for serotonin receptor subtypes. Computational modeling suggests the carboxylic acid moiety forms critical salt bridges with lysine residues in binding pockets. These findings align with current trends in computer-aided drug design (CADD) and fragment-based drug discovery.

Stability studies of CAS 2228640-99-9 reveal excellent shelf life under standard storage conditions (-20°C in inert atmosphere). The compound demonstrates pH-dependent solubility, with optimal dissolution above pH 6.5, making it suitable for oral formulation development. These properties address frequent queries about API stability and drug delivery optimization in pharmaceutical forums.

Emerging applications include exploration as a precursor for fluorescent probes, leveraging the indole ring's native fluorescence properties. Researchers are investigating its incorporation into bioconjugates for cellular imaging, responding to growing demand for small-molecule imaging agents in diagnostic research.

Environmental and safety assessments indicate 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid has favorable ecotoxicological profiles, with biodegradation studies showing >70% mineralization in 28 days. This data supports its inclusion in green chemistry initiatives, addressing industry concerns about sustainable pharmaceutical synthesis.

The compound's structure-activity relationships (SAR) are being systematically explored through positional isomer studies and side chain modifications. Recent publications demonstrate how subtle changes to the dimethyl groups or indole N-substituent dramatically affect target binding affinity, providing valuable insights for medicinal chemistry optimization strategies.

Analytical method development for 2228640-99-9 has progressed significantly, with validated UHPLC-UV methods achieving detection limits of 0.1 μg/mL. These advancements facilitate precise pharmacokinetic studies and address common challenges in bioanalytical quantification of complex matrices.

Future research directions may explore the compound's potential in combination therapies and prodrug development, particularly for CNS-targeted delivery. The growing body of research on 2,2-dimethyl-3-(1-methyl-1H-indol-4-yl)propanoic acid positions it as a promising candidate for addressing unmet medical needs in neurological and metabolic disorders.

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